molecular formula C10H5ClF3NO B6357065 2-Chloro-beta-oxo-3-(trifluoromethyl)benzenepropanenitrile CAS No. 267881-04-9

2-Chloro-beta-oxo-3-(trifluoromethyl)benzenepropanenitrile

Cat. No. B6357065
CAS RN: 267881-04-9
M. Wt: 247.60 g/mol
InChI Key: QSOCHVYOYPYOJW-UHFFFAOYSA-N
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Description

2-Chloro-beta-oxo-3-(trifluoromethyl)benzenepropanenitrile, commonly referred to as 3-TFPN, is a synthetic organic compound. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, and is used in the synthesis of various polymers. 3-TFPN has also been used in the synthesis of various organometallic compounds. 3-TFPN is a versatile reagent that has been used in a variety of chemical reactions.

Scientific Research Applications

3-TFPN has been used in the synthesis of various organometallic compounds, such as palladium (II) complexes and nickel (II) complexes. It has also been used in the synthesis of various polymers, such as poly(methyl methacrylate) and poly(vinyl chloride). 3-TFPN has been used in the synthesis of various pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs), and has been used in the synthesis of various agrochemicals, such as herbicides and insecticides.

Mechanism of Action

3-TFPN is a versatile reagent that is used in a variety of chemical reactions. It can be used as a nucleophile in substitution reactions, as a reducing agent in oxidation reactions, and as a catalyst in condensation reactions. 3-TFPN can also be used as a ligand in organometallic complexes.
Biochemical and Physiological Effects
3-TFPN is not known to have any direct biochemical or physiological effects. However, due to its use in the synthesis of various pharmaceuticals and agrochemicals, it is likely that it has indirect effects on the biochemical and physiological processes of living organisms.

Advantages and Limitations for Lab Experiments

3-TFPN is a versatile reagent that is widely used in various chemical reactions. It has a low cost and is easy to synthesize, making it a useful reagent for laboratory experiments. However, due to its toxicity, it should be handled with care and all safety precautions should be taken when working with it.

Future Directions

Future research on 3-TFPN could focus on its use in the synthesis of more complex organometallic compounds and polymers, as well as its applications in the synthesis of novel pharmaceuticals and agrochemicals. Additionally, further research could be conducted to investigate the potential biochemical and physiological effects of 3-TFPN, as well as its potential toxicity and safety hazards. Finally, research could be conducted to explore new methods of synthesizing 3-TFPN and to develop new applications for this versatile reagent.

Synthesis Methods

3-TFPN can be synthesized via the reaction of 2-chloro-3-(trifluoromethyl)benzaldehyde with propionitrile in the presence of a catalytic amount of potassium carbonate. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) at a temperature of 80-90 °C. The reaction is complete within 24 hours, and the product is isolated by extraction with ethyl acetate and purified by column chromatography.

properties

IUPAC Name

3-[2-chloro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-9-6(8(16)4-5-15)2-1-3-7(9)10(12,13)14/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOCHVYOYPYOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001206384
Record name 2-Chloro-β-oxo-3-(trifluoromethyl)benzenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001206384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

267881-04-9
Record name 2-Chloro-β-oxo-3-(trifluoromethyl)benzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267881-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-β-oxo-3-(trifluoromethyl)benzenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001206384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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